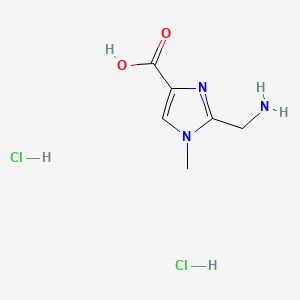
2-(5-methylthiophen-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylthiophen-2-yl)morpholine hydrochloride (2-MTH) is a small molecule compound, which has been studied for its potential applications in the scientific research fields. This compound is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. It is a white solid, with a molecular weight of 199.6g/mol and a melting point of 111°C. 2-MTH has been studied for its potential use as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Mechanism of Action
2-(5-methylthiophen-2-yl)morpholine hydrochloride is an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in inflammation and other physiological processes. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a therapeutic agent for certain diseases. In particular, it has been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its relative ease of synthesis and its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The potential future directions for the use of 2-(5-methylthiophen-2-yl)morpholine hydrochloride include further research into its use as an anti-inflammatory agent and its potential use as a therapeutic agent for certain diseases. In addition, further research into the mechanism of action of this compound and its potential use as an inhibitor of other enzymes could be explored. Furthermore, further research into the synthesis of this compound and the optimization of its synthesis conditions could be conducted. Finally, further research into the potential toxicity of this compound could be conducted.
Synthesis Methods
2-(5-methylthiophen-2-yl)morpholine hydrochloride is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration and recrystallization. The synthesis of this compound is relatively simple and can be accomplished in a few steps.
Scientific Research Applications
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a research tool in the fields of biochemistry and physiology. Due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), this compound has been studied for its potential use as a therapeutic agent for certain diseases. In addition, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-7-2-3-9(12-7)8-6-10-4-5-11-8;/h2-3,8,10H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZKJLZZXWDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
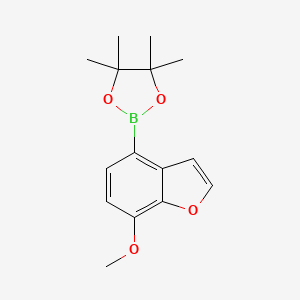
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
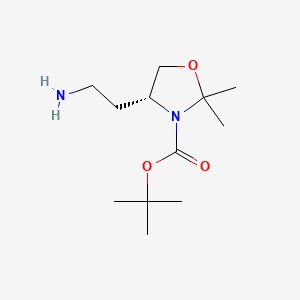
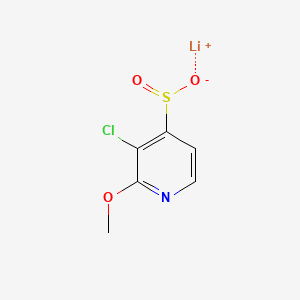
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
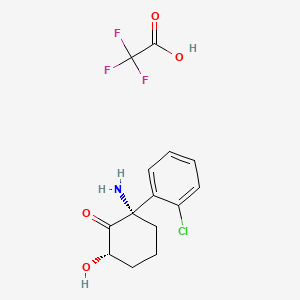
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
